molecular formula C9H14BNO2S B567196 (6-(Butylthio)pyridin-3-yl)boronic acid CAS No. 1256345-89-7

(6-(Butylthio)pyridin-3-yl)boronic acid

Cat. No.: B567196
CAS No.: 1256345-89-7
M. Wt: 211.086
InChI Key: VTOUPYDFQWNMCB-UHFFFAOYSA-N
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Description

(6-(Butylthio)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a butylthio group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Butylthio)pyridin-3-yl)boronic acid typically involves the introduction of the butylthio group onto the pyridine ring followed by the installation of the boronic acid moiety. One common method is to start with a pyridine derivative and introduce the butylthio group via a nucleophilic substitution reaction. The boronic acid group can then be introduced using a borylation reaction, often employing palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(6-(Butylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (6-(Butylthio)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Butylthio)pyridin-3-yl)boronic acid is unique due to the presence of the butylthio group, which imparts distinct hydrophobic and electronic properties. This can influence its reactivity and suitability for specific applications, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

(6-butylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOUPYDFQWNMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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